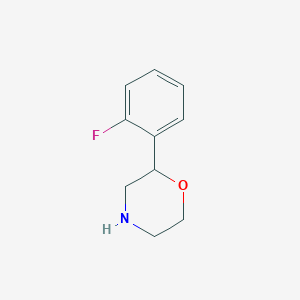

2-(2-Fluorophenyl)morpholine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQOCFSZEFFTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017480-65-7 | |

| Record name | 2-(2-fluorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 2 Fluorophenyl Morpholine

Retrosynthetic Strategies for the 2-Arylmorpholine Core

Retrosynthetic analysis of the 2-arylmorpholine scaffold reveals several key bond disconnections that form the basis of its synthesis. The most common approach involves disconnecting the C-N and C-O bonds of the morpholine (B109124) ring, leading to two primary precursor fragments: a 2-aminoethanol derivative and a two-carbon electrophile bearing the aryl group.

A primary retrosynthetic pathway for 2-arylmorpholines, including the 2-(2-fluorophenyl) variant, points to an α-haloketone and an amino alcohol as key starting materials. This strategy is predicated on the formation of the morpholine ring through sequential N-alkylation and intramolecular cyclization. Another viable disconnection strategy involves the C2-aryl bond, suggesting the arylation of a pre-formed morpholine or a suitable precursor. This approach, however, can present challenges in achieving the desired regioselectivity.

Table 1: Key Retrosynthetic Disconnections for the 2-Arylmorpholine Core

| Disconnection | Precursors | Synthetic Strategy |

| C-N and C-O bonds | α-Aryl-α-haloketone and a 2-aminoethanol derivative | Sequential N-alkylation and intramolecular cyclization/reduction |

| C2-Aryl bond | Morpholine precursor and an arylating agent | Regioselective arylation |

Established Synthetic Pathways for 2-(2-Fluorophenyl)morpholine

The construction of this compound has been achieved through several established multi-step synthetic protocols. These methods primarily focus on the formation of the morpholine ring through cyclization reactions and the introduction of the 2-fluorophenyl group at the C2 position.

Cyclization Reactions in Morpholine Ring Formation

A prevalent method for forming the morpholine ring in 2-aryl derivatives involves the reaction of an α-aryl-α-bromo ketone with diethanolamine. The intermediate hydroxyaminoketone can then undergo spontaneous cyclization to form the tetrahydro-1,4-oxazine ring. Subsequent reduction of the resulting intermediate yields the desired 2-arylmorpholine. This cyclization can also be achieved through the reaction of a 2-aminoethanol with a suitable electrophile already containing the aryl group.

Regioselective Introduction of the 2-Fluorophenyl Moiety

The regioselective introduction of the 2-fluorophenyl group is most commonly achieved by starting with a precursor that already contains this moiety. For instance, the synthesis can commence with 2-fluoroacetophenone, which is then brominated to yield α-bromo-2-fluoroacetophenone. This intermediate ensures the 2-fluorophenyl group is correctly positioned prior to the cyclization step with an amino alcohol. Direct C-H arylation of a pre-formed morpholine ring with a 2-fluorophenylating agent is a more modern but less commonly reported strategy for this specific compound, often requiring specific catalytic systems to control regioselectivity.

Multi-Step Synthesis Protocols and Yield Optimization

A common multi-step synthesis for a derivative, 2-(2-fluorophenyl)-4-(2-Hydroxyethyl)-3-methylmorpholine, involves the reaction of α-bromo-2-fluoropropiophenone with diethanolamine, followed by reduction. This provides a template for the synthesis of the parent compound.

Table 2: Example of a Multi-Step Synthesis Approach

| Step | Reaction | Key Reagents and Conditions | Potential for Yield Optimization |

| 1 | Bromination | 2-Fluoroacetophenone, Bromine | Control of stoichiometry and reaction temperature to minimize over-bromination. |

| 2 | N-Alkylation and Cyclization | α-Bromo-2-fluoroacetophenone, Diethanolamine | Choice of solvent and base to promote efficient cyclization over side reactions. |

| 3 | Reduction | Intermediate from Step 2, Reducing agent (e.g., NaBH₄) | Selection of a mild reducing agent to prevent defluorination. |

| 4 | Deprotection (if applicable) | Protected this compound, Acid or Base | Optimization of deprotection conditions to ensure complete removal without product degradation. |

Advanced Synthetic Techniques Applicable to this compound

Recent advancements in synthetic chemistry offer more sophisticated methods for the synthesis of this compound, particularly in achieving high enantiomeric purity.

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity

The synthesis of enantiomerically pure this compound can be approached through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: Asymmetric hydrogenation of a corresponding unsaturated precursor, such as a dehydromorpholine, using a chiral catalyst is a powerful method for establishing the stereocenter at the C2 position with high enantioselectivity. This approach directly yields the desired enantiomer, avoiding the loss of material associated with resolution.

Chiral Resolution: For racemic this compound, chiral resolution can be employed. This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives. The resulting diastereomers can then be separated by fractional crystallization due to their different physical properties. After separation, the desired enantiomer is liberated from the salt by treatment with a base. The efficiency of this process is highly dependent on the choice of resolving agent and the crystallization conditions.

Table 3: Comparison of Enantioselective Strategies

| Strategy | Description | Advantages | Disadvantages |

| Asymmetric Synthesis | Direct formation of a single enantiomer using a chiral catalyst or auxiliary. | High atom economy, potentially higher overall yield of the desired enantiomer. | Requires development of specific chiral catalysts or methods, which can be complex and costly. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Utilizes well-established techniques, can be applied to existing racemic products. | Maximum theoretical yield of the desired enantiomer is 50%, can be labor-intensive. |

Catalyst-Mediated Transformations (e.g., Transition Metal Catalysis)

Transition metal catalysis is a cornerstone in the synthesis of morpholine derivatives, offering efficient and selective routes to these valuable scaffolds. mdpi.com Gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols provide a convenient pathway to morpholine and piperazine (B1678402) derivatives with moderate to good yields, requiring only a low catalyst loading of 1.0 mol%. rsc.org

Iron(III) has been shown to catalyze the diastereoselective synthesis of substituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted by an allylic alcohol. organic-chemistry.org This method allows for the formation of either the C-O or C-N bond to construct the morpholine ring. organic-chemistry.org Furthermore, a combination of a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in situ Fe(III)-catalyzed heterocyclization, yields a variety of substituted morpholines with very good yields and diastereoselectivities. organic-chemistry.org

Palladium catalysis is also prominent in morpholine synthesis. A base-free Pd(DMSO)2(TFA)2 catalyst system enables the synthesis of six-membered nitrogen heterocycles, including morpholines, through a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org This approach is applicable to a range of heterocycles such as piperidines, piperazines, and piperazinones. organic-chemistry.org

The following table summarizes key catalyst-mediated transformations for morpholine synthesis:

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, offering benefits such as higher yields, shorter reaction times, and often milder reaction conditions compared to conventional heating methods. at.ua This technology has been successfully applied to the synthesis of various heterocyclic compounds, including morpholine derivatives. researchgate.netnih.gov

The application of microwave irradiation can significantly enhance the efficiency of reactions that are otherwise slow or require harsh conditions. For instance, the synthesis of certain quinoline (B57606) derivatives has been achieved with good isolated yields in short reaction times under microwave conditions. nih.gov This approach often provides a cleaner reaction profile and is considered a more environmentally friendly "green chemistry" technique due to reduced energy consumption and the potential for solvent-free reactions.

A study on the synthesis of morpholine-based chalcones demonstrated the utility of microwave-assisted synthesis to obtain target compounds in higher yields. nih.gov The synthesis of 2H-1,2,4-triazol-3(4H)-one compounds, starting from 4-(2-fluoro-4-nitrophenyl)morpholine, was also explored using both conventional and microwave-mediated conditions, highlighting the versatility of this technique. researchgate.net

Flow Chemistry and Continuous Processing in Morpholine Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. nih.govuc.pt The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for reactions to be conducted under conditions that are often not feasible in batch reactors. researchgate.net

The continuous production of ortho-4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid, has been successfully demonstrated in microfluidic devices. researchgate.net This process significantly reduces the reaction time from about 11 hours in a batch process to mere seconds in a continuous flow setup, while maintaining high conversion and selectivity. researchgate.net Optimization of operating conditions such as temperature, reactant molar ratio, and residence time is crucial for maximizing the production rate in such systems. researchgate.net

Derivatization Strategies for this compound Analogues

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be made to the fluorophenyl ring, the morpholine nitrogen, and the morpholine ring itself, or the entire motif can be incorporated into larger, hybrid structures.

Structural Modifications on the Fluorophenyl Ring

Modifications to the fluorophenyl ring of this compound can significantly impact its biological activity. For example, in a series of phenylmorpholine analogs, the position of the fluorine substituent was found to influence the compound's potency as a monoamine releaser. ljmu.ac.uk Specifically, 2-(3-fluorophenyl)-3-methylmorpholine showed higher potency than the 4-fluoro isomer in inducing dopamine (B1211576) and norepinephrine (B1679862) release. ljmu.ac.uk

Further substitutions on the phenyl ring can also be explored. The introduction of other halogen atoms or different functional groups can alter the electronic properties and steric profile of the molecule, potentially leading to improved interactions with biological targets.

Substitutions and Transformations on the Morpholine Nitrogen and Ring System

For instance, in the context of developing PI3K inhibitors, the replacement of a morpholine group with a piperazine, followed by N-acetylation, was shown to restore the compound's inhibitory activity. nih.gov This highlights the sensitivity of this region to structural changes and the potential for N-substitution to fine-tune biological activity. nih.gov

Design and Synthesis of Hybrid Scaffolds Incorporating the this compound Motif

The this compound motif can be incorporated into larger, hybrid molecules to combine its properties with those of other pharmacophores. mdpi.com This molecular hybridization strategy aims to create new chemical entities with improved or novel biological activities. mdpi.com

The design of such hybrid scaffolds often involves computational modeling to predict how the different fragments will interact with each other and with the target protein. bohrium.com The synthesis of these complex molecules can be a multi-step process, often requiring a combination of the synthetic methodologies described in the preceding sections.

Chemical Reactivity, Mechanistic Insights, and Reaction Kinetics

Electrophilic and Nucleophilic Processes on the Fluorophenyl Ring

The reactivity of the fluorophenyl ring in 2-(2-fluorophenyl)morpholine is significantly influenced by the fluorine substituent. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I) and a weaker, resonance-based electron-donating effect (+M). This electronic profile deactivates the aromatic ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr).

Electrophilic substitution reactions on the difluorophenyl group are possible but generally require harsher conditions compared to unsubstituted benzene. evitachem.com The fluorine atom directs incoming electrophiles primarily to the para position.

Conversely, the strong inductive effect of the fluorine atom makes the ipso-carbon electron-deficient and susceptible to attack by nucleophiles. This facilitates nucleophilic aromatic substitution (SNAr), a key reaction for this class of compounds. vulcanchem.com The fluorine atom can be displaced by various nucleophiles. smolecule.com The cyclization of compounds like 3-(2-fluorophenyl)-propanols to form chromans via intramolecular nucleophilic substitution highlights the susceptibility of the C-F bond to nucleophilic attack. researchgate.net This reactivity is crucial for the synthesis of more complex molecules where the fluorophenyl moiety serves as a reactive handle. vulcanchem.com

Reactivity of the Morpholine (B109124) Nitrogen and Ring System (e.g., Amine Reactivity)

The morpholine ring contains a secondary amine nitrogen, which is the primary center of basicity and nucleophilicity in the molecule. smolecule.comchemenu.com The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic than structurally similar secondary amines like piperidine. atamankimya.com Despite this, the nitrogen atom readily participates in a variety of typical amine reactions.

Key Reactions of the Morpholine Nitrogen:

N-Alkylation: The nitrogen can act as a nucleophile to react with alkyl halides or other alkylating agents, leading to the formation of N-substituted tertiary amines. evitachem.comresearchgate.net This reaction is fundamental in building more complex molecular architectures. For instance, morpholine can be alkylated with 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole at elevated temperatures. google.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylmorpholine derivatives. chemenu.com An example is the N-acylation of morpholine with 2-fluoro-3-nitrobenzoyl chloride in the presence of a base to form (2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone. ijnrd.org

Nucleophilic Addition: The nitrogen atom can participate in nucleophilic addition reactions, such as additions to carbonyls or activated alkenes. evitachem.com It is commonly used for the synthesis of enamines. atamankimya.com

Oxidation: The morpholine ring can be oxidized to form N-oxides or other derivatives depending on the oxidizing agent used. evitachem.com

Intramolecular Rearrangements and Cycloaddition Reactions (e.g., Defluorinative Cycloaddition)

While simple intramolecular rearrangements are not prominently documented for this compound itself, the morpholine moiety is a key participant in sophisticated cycloaddition reactions. A notable example is the morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes with organic azides. nih.govbeilstein-journals.org In this transformation, morpholine acts as both a solvent and a nucleophilic mediator. nih.gov It initiates the reaction by attacking the α-position of the gem-difluoroalkene, which subsequently undergoes a cycloaddition with an organic azide (B81097) to regioselectively generate fully substituted 1,5-disubstituted-1,2,3-triazoles with a morpholine group at the C-4 position. nih.govchemrxiv.org

The morpholine unit can also serve as an organic base to catalyze other types of cycloaddition reactions, such as the [3+2] cycloaddition between iminoesters and methylene (B1212753) ylides to produce spirooxindoles. nih.gov

| Entry | Base | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Time (h) |

|---|---|---|---|---|---|

| 1 | DBU | 90 | 80:20 | 80:20 | 12 |

| 2 | DIPEA | 88 | 82:18 | 81:19 | 12 |

| 3 | Et3N | 85 | 80:20 | 80:20 | 12 |

| 4 | Morpholine | 92 | 85:15 | 82:18 | 12 |

| 5 | DMAP | 75 | 75:25 | 78:22 | 12 |

Investigations into Reaction Mechanisms and Intermediates

Mechanistic studies have provided significant insights into the transformations involving this compound and its constituent parts.

In the morpholine-mediated defluorinative cycloaddition, the reaction is proposed to proceed through an addition-elimination intermediate. chemrxiv.orgresearchgate.net Morpholine first acts as a nucleophile, attacking the gem-difluoroalkene to form an intermediate that then eliminates a fluoride (B91410) ion. This species subsequently engages in the cycloaddition with the azide. nih.govresearchgate.net

For nucleophilic aromatic substitution (SNAr) on the fluorophenyl ring, the mechanism is understood to involve a two-step process. A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. researchgate.net

The synthesis of substituted morpholines via the halo-etherification of alkenes has been shown to proceed through a three-membered cyclic halonium ion intermediate. nih.gov This classic intermediate is formed by the reaction of an alkene with a halogen source and is then opened by an intramolecular nucleophilic attack from the nitrogen-containing side chain to form the morpholine ring. nih.gov

Kinetic and Thermodynamic Parameters of Key Transformations

Detailed kinetic and thermodynamic data for reactions of this compound are not extensively published. However, reaction optimization studies provide qualitative insights into the kinetics of these transformations.

In the defluorinative cycloaddition reaction, a clear kinetic trend was observed where electron-withdrawing groups on the aryl azide starting material facilitated a faster reaction compared to electron-donating groups. nih.gov For instance, reactions with benzyl (B1604629) azides required higher temperatures (110 °C) and longer reaction times (72 h) compared to their aryl counterparts. nih.gov A time course profile monitored by ¹⁹F NMR spectroscopy has been used to track the progress of such reactions, confirming the formation of intermediates and products over time. beilstein-journals.orgbeilstein-journals.org

In the context of metal-catalyzed SNAr reactions, product inhibition can be a significant thermodynamic factor. For the reaction of fluorobenzene (B45895) with morpholine catalyzed by a ruthenium complex, it was found that the product, N-phenylmorpholine, binds to the ruthenium catalyst approximately 2,000 times more strongly than the starting material, fluorobenzene. researchgate.net This strong product binding corresponds to significant product inhibition, which can dominate the catalytic cycle. researchgate.net

Computational Chemistry, Theoretical Studies, and Structure Activity Relationship Sar Elucidation

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and conformational landscape of molecules. For derivatives and structures related to 2-(2-Fluorophenyl)morpholine, these methods have been crucial in elucidating key structural features.

In more complex systems containing a 2-fluorophenyl group, such as acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, quantum chemical methods have revealed that different molecular conformations can be selectively obtained depending on crystallization conditions. nih.govacs.org These studies show a nonplanar structure as the global energy minimum, with a planar conformation being less favorable by approximately 2.2 kcal/mol. nih.govacs.org The existence of multiple conformations corresponding to local energy minima highlights the molecule's structural versatility. nih.govacs.org

Tautomerism, a phenomenon involving proton transfer between different positions in a molecule, is a known consideration for many heterocyclic compounds. science.gov While studies have investigated tautomeric equilibria in related systems like 1-methyl-2-phenacylbenzimidazoles, specific research into the tautomeric forms of this compound is not extensively documented, representing a potential area for future computational exploration. science.gov

Table 1: Example of Calculated Relative Energies for Conformations of a Related 2-Fluorophenyl Compound (Data based on studies of acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide) nih.govacs.org

| Conformation | Description | Relative Energy (kcal/mol) |

| Global Minimum | Non-planar structure | 0.0 |

| Local Minimum | Geometry with a torsion angle of ~40° | 1.9 |

| Transition State | Planar conformation | 2.2 |

This table is interactive. Click on the headers to sort.

The introduction of a fluorine atom onto the phenyl ring significantly influences the molecule's physicochemical properties. The fluorine atom can enhance lipophilicity and modulate metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Aromatic modifications, such as the inclusion of a fluorophenyl group, are a common strategy to improve π-π stacking interactions with biological targets, potentially enhancing binding affinity. mdpi.com

Theoretical studies, such as Density Functional Theory (DFT) calculations on related molecules like 4-(2-fluorophenyl)-7-methoxycoumarin, show that the fluorinated phenyl ring preferentially adopts an orientation where the fluorine atom is positioned closer to specific protons on the adjacent ring system. beilstein-journals.org These calculations, which align with experimental X-ray crystal structures, also reveal the potential for weak, non-covalent interactions such as intermolecular C–F···H–C bonds, which can play a role in stabilizing crystal packing and molecular conformations. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations provide insight into static structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of a molecule over time. nih.gov MD simulations are used to explore the conformational landscape, understand the stability of ligand-protein complexes, and characterize the specific interactions that govern molecular recognition. nih.govnih.gov This method introduces flexibility for both the ligand and its target, providing a more realistic picture of the binding process than static models. nih.gov

In studies of related morpholine-containing inhibitors, MD simulations are typically run for extended periods (e.g., 150 ns) to observe the stability and dynamics of the ligand within the target's active site. nih.govrsc.org Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone atoms from their initial position over time. Low and stable RMSD values suggest that the protein-ligand complex is stable throughout the simulation. rsc.org In one study of a morpholine (B109124) derivative, the average RMSD for the complex was 1.30 Å. rsc.org

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility. This analysis helps identify which parts of the protein interact most dynamically with the ligand. rsc.org

These simulations provide a detailed understanding of how a ligand like this compound might behave in a biological environment, revealing conformational changes and the persistence of key interactions. nih.govrsc.org

Table 2: Typical Parameters and Outputs from Molecular Dynamics (MD) Simulations (Based on studies of related morpholine-containing compounds) nih.govrsc.orgnih.gov

| Parameter/Output | Description | Typical Value/Observation |

| Simulation Time | The duration of the simulation. | 50 - 150 ns |

| RMSD | Measures the stability of the ligand-protein complex. | Stable values, e.g., average of 1.30 Å |

| RMSF | Measures the flexibility of individual amino acid residues. | Fluctuations identify key interacting regions. |

| Interaction Analysis | Identifies persistent bonds over time. | Hydrogen bonds, hydrophobic contacts |

This table is interactive. Click on the headers to sort.

Molecular Docking and Binding Affinity Predictions (in silico)

Molecular docking is a computational technique used to predict how a molecule binds to a biological target, such as a protein or enzyme. nih.gov This method scores different binding poses based on their predicted binding affinity, typically expressed in kcal/mol, and reveals the specific intermolecular interactions involved. nih.gov

For various morpholine derivatives, molecular docking has been successfully used to predict binding modes and rationalize biological activity. nih.gov For instance, in a study of morpholine-based thiazoles as inhibitors of bovine Carbonic Anhydrase II (PDB ID: 5LJT), docking scores ranged from -6.102 to -3.426 kcal/mol. nih.gov The analysis of the docked poses revealed key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the enzyme's active site, including His94, Val121, and Leu198. rsc.org

Docking studies on other morpholine-containing compounds have identified potential binding affinities with targets like thymidine (B127349) kinase, with predicted binding energies around -7.2 kcal/mol. ujmm.org.ua These in silico predictions are invaluable for prioritizing compounds for synthesis and biological testing.

Table 3: Example Docking Results for Related Morpholine-Containing Compounds

| Compound Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Morpholine Thiazole (B1198619) Derivative rsc.org | Carbonic Anhydrase II (5LJT) | -6.102 | Trp5, His94, Val121, Leu198 |

| Triazole-Morpholine Derivative ujmm.org.ua | Thymidine Kinase (4IVR) | -7.292 | Not specified |

| Small Molecule Ligand nih.gov | Kinesin-like Protein KIFC1 | -8.69 | Not specified |

This table is interactive. Click on the headers to sort.

Pharmacophore Modeling and Ligand Design Principles (Theoretical Frameworks)

Pharmacophore modeling involves identifying the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov The morpholine ring itself is a valuable scaffold in medicinal chemistry, often used to correctly position other functional groups, modulate physicochemical properties like solubility, and improve brain permeability. nih.gov

For classes of compounds related to this compound, pharmacophore models have been developed to guide the design of new, more potent analogues. For example, a four-point pharmacophore model was generated for a series of antibacterial chalcones, consisting of two aromatic ring features and two hydrogen bond acceptor features. acs.org

The design principles for ligands incorporating the this compound scaffold often leverage the unique properties of its components:

The Morpholine Ring: Acts as a versatile scaffold and can improve pharmacokinetic properties. nih.gov

The 2-Fluorophenyl Group: The fluorine atom can block metabolic oxidation at that position, increasing the compound's stability. researchgate.net The aromatic ring can participate in favorable π-π stacking interactions within a receptor's binding pocket. mdpi.com

Aryl-morpholines: This specific arrangement has been identified as a key pharmacophore for interacting with targets such as the PI3K kinase family. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby accelerating the drug design process. ajchem-a.com

QSAR studies on related heterocyclic compounds, such as sulfonamides and benzimidazoles, have successfully developed predictive models using techniques like Multiple Linear Regression (MLR). semanticscholar.orgajchem-a.com These models correlate biological activity (e.g., IC₅₀ values) with various 2D and 3D molecular descriptors that quantify topological, electronic, or conformational properties. semanticscholar.org

The statistical significance and predictive power of a QSAR model are assessed using several parameters:

R² (Coefficient of determination): Indicates how well the model fits the training data. Values for good models are typically > 0.80. ajchem-a.com

Q² (Cross-validated R²): Measures the internal predictive ability of the model.

R²_test (External validation R²): Evaluates the model's ability to predict the activity of an external set of compounds not used in model generation. ajchem-a.com

For example, a QSAR study on a series of sulfonamides yielded a model with an R² of 0.86 and a Q² of 0.75, indicating a statistically significant and predictive relationship. semanticscholar.org Such models provide a theoretical framework for designing new this compound derivatives with potentially enhanced biological activity.

Table 4: Example of a QSAR Model and its Validation Metrics (Based on a representative model for related compounds) semanticscholar.orgajchem-a.com

| Model Parameter | Description | Example Value |

| Equation | pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... | (Hypothetical Equation) |

| R² | Coefficient of Determination (Goodness of fit) | 0.84 |

| Q²cv | Cross-Validated R² (Internal predictivity) | 0.68 |

| R²test | External Validation R² (External predictivity) | 0.74 |

This table is interactive. Click on the headers to sort.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) has become a cornerstone of modern computational chemistry and drug discovery, offering powerful tools to accelerate the design of novel compounds and predict their properties. rsc.org These technologies leverage complex algorithms to learn from vast datasets, identifying intricate patterns that are not apparent through traditional analysis. rsc.orgnih.gov For compound classes such as phenylmorpholines, including this compound, ML and AI models can be instrumental in navigating the extensive chemical space to identify candidates with optimal therapeutic profiles.

Machine learning models, encompassing techniques from supervised and unsupervised learning, are trained on curated datasets of molecules with known biological activities and physicochemical properties. mdpi.comresearchgate.net These models can predict a wide range of endpoints, including binding affinity for specific biological targets, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.comarxiv.org For instance, Quantitative Structure-Activity Relationship (QSAR) models, a form of statistical and machine learning analysis, have been successfully applied to series of morpholine derivatives to correlate molecular descriptors with biological activity. nih.govsemanticscholar.orgnih.gov These studies establish a quantitative basis for predicting the activity of new analogs, guiding synthetic efforts toward more potent and selective compounds. semanticscholar.org

In the context of designing analogs of this compound, ML algorithms can be used to predict how structural modifications to the phenyl or morpholine rings would affect target engagement and pharmacokinetic properties. For example, models can assess the impact of different substituents on the fluorophenyl ring or alterations to the morpholine scaffold. Recent studies on morpholine-based thiazoles used genetic algorithm-multiple linear regression (GA-MLR) based QSAR analysis to elucidate the structural requirements for potent enzyme inhibition. nih.gov Such in silico approaches allow for the rapid screening of virtual libraries of compounds, prioritizing the synthesis of only the most promising candidates. mdpi.com

The table below illustrates various machine learning models and their applications in predicting key properties relevant to drug design for compounds structurally related to this compound.

Table 1: Application of Machine Learning Models in Predicting Molecular Properties of Morpholine Derivatives

| Machine Learning Model | Predicted Property | Relevance to Compound Design | Example from Literature (Related Compounds) |

|---|---|---|---|

| Random Forest / Gradient Boosting | Biological Activity (e.g., IC₅₀, Kᵢ) | Predicts potency against a biological target, guiding lead optimization. | Used to build predictive models for hydrogel formation based on peptide sequences. researchgate.net |

| Support Vector Machines (SVM) | Classification (e.g., Active vs. Inactive) | Classifies compounds to quickly filter large virtual libraries. | Applied in computer-aided molecular design to classify compounds as active or inactive. nih.gov |

| Deep Neural Networks (DNN) | ADME-Tox Properties (Solubility, Permeability, Toxicity) | Predicts drug-likeness and potential liabilities early in the design phase. | Utilized in deep learning to predict various material and molecular properties. rsc.org |

| Genetic Algorithm - Multiple Linear Regression (GA-MLR) | QSAR (Quantitative Structure-Activity Relationship) | Develops predictive equations linking molecular descriptors to activity. | Used to develop a QSAR model for morpholine-based thiazole inhibitors of carbonic anhydrase II. nih.gov |

Furthermore, AI extends beyond property prediction into de novo drug design. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules, including novel morpholine derivatives, that are optimized for a specific set of desired properties. rsc.org This approach can uncover unconventional structures that might be missed by human chemists, expanding the horizons of chemical innovation.

A study on morpholine-based thiazole derivatives as carbonic anhydrase II inhibitors highlights the predictive power of QSAR, a foundational ML technique. The developed model successfully correlated molecular descriptors with inhibitory activity, providing insights for future design. nih.gov

Table 2: QSAR Findings for Morpholine-Based Thiazole Derivatives as CA-II Inhibitors

| Compound Series | Observed Potency (IC₅₀ Range) | Key Structural Feature | QSAR/Docking Insight |

|---|---|---|---|

| 4-para-nitrophenyl derivatives | 14–20 μM | Electron-withdrawing NO₂ group | Increased hydrophobicity and lipophilicity contribute to higher potency. nih.gov |

| Unsubstituted 4-phenyl derivatives | 24–46 μM | Unsubstituted phenyl ring | Serves as a baseline for comparing substituent effects. nih.gov |

| 4-para-chlorophenyl analogs | 31–59 μM | Electron-donating Cl group | Exhibited the least inhibitory activity in the study. nih.gov |

While specific, publicly available ML/AI studies focusing exclusively on this compound are not extensive, the methodologies are broadly applicable. The principles demonstrated in studies of other morpholine-containing compounds show the immense potential of AI and machine learning to refine and accelerate the development of new therapeutic agents based on this scaffold. nih.govmdpi.com

Role and Applications of 2 2 Fluorophenyl Morpholine in Chemical Research Excluding Clinical/therapeutic

Utilization as a Scaffold for Novel Chemical Probes in Biological Systems

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry and is frequently employed in the development of chemical probes to investigate biological systems. Its advantageous physicochemical properties, including improved solubility and metabolic stability, make it an attractive foundation for probe design. While specific research detailing 2-(2-Fluorophenyl)morpholine as a scaffold for chemical probes is not extensively documented, the general principles of using morpholine-containing compounds in this context are well-established.

For instance, morpholine moieties have been incorporated into fluorescent probes for detecting pH changes within cellular environments. These probes often utilize a fluorophore, a recognition site, and a targeting group. The morpholine unit can serve as a targeting moiety, directing the probe to specific acidic organelles like lysosomes. nih.govmdpi.com The protonation of the morpholine nitrogen in acidic conditions can modulate the photophysical properties of the fluorophore, leading to a detectable change in fluorescence. nih.gov

The synthesis of such probes often involves the conjugation of the morpholine derivative to a fluorophore scaffold, such as BODIPY (boron-dipyrromethene). nih.gov The strategy of protecting and deprotecting key functional groups is a common approach in the design of these fluorescent probes. rsc.org Although direct examples involving this compound are scarce, its structural features suggest its potential as a scaffold in the rational design of novel chemical probes for biological imaging. nih.gov

Function as a Key Intermediate in the Synthesis of Complex Organic Molecules

The 2-aryl morpholine framework is a valuable building block in the synthesis of more complex and biologically active molecules. nih.govlifechemicals.com The synthesis of morpholine derivatives themselves can be achieved through various methods, including intramolecular cyclization of amino alcohols. researchgate.net While specific total syntheses explicitly starting from this compound are not prominently reported, its potential as a key intermediate is evident from the synthesis of related structures.

For example, morpholine-substituted tetrahydroquinoline derivatives have been synthesized as potential mTOR inhibitors. mdpi.com The synthetic route to these complex molecules often involves the coupling of a morpholine-containing fragment with another heterocyclic system. The this compound moiety could conceivably be incorporated in a similar fashion to generate novel complex organic molecules with potential applications in chemical biology. The synthesis of various bioactive molecules often relies on the use of such versatile building blocks. researchgate.netportico.org

Ligand Research for Specific Molecular Targets (Mechanistic Research Focus)

The this compound scaffold is of significant interest in ligand research due to the favorable properties conferred by both the morpholine ring and the fluorophenyl group. The fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability of a ligand. nih.gov

Derivatives of morpholine have been extensively studied as inhibitors of various enzymes and as ligands for a range of receptors. For instance, morpholine-based chalcones have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B). nih.gov Additionally, novel hybrid thiazolyl-pyrazoline derivatives containing a substituted phenyl group (including 4-fluorophenyl) have shown nanomolar inhibitory activity against human carbonic anhydrase (hCA) isoforms and acetylcholinesterase (AChE). nih.gov

| Compound Class | Target Enzyme | IC50 / Ki (nM) |

| Thiazolyl-pyrazoline derivative (with 4-fluorophenyl) | hCA I | 13.35 - 63.79 |

| Thiazolyl-pyrazoline derivative (with 4-fluorophenyl) | hCA II | 7.01 - 115.80 |

| Thiazolyl-pyrazoline derivative (with 4-fluorophenyl) | AChE | 17.89 - 48.05 |

| Fluorinated Cannabinoid Ligand | CB2 Receptor | <10 |

This table presents data for compounds containing a fluorophenyl moiety and is intended to be illustrative of the potential activity of this compound derivatives. Data is sourced from studies on related compounds. nih.govnih.gov

Computational docking studies are frequently used to understand the binding modes of morpholine-containing ligands with their biological targets. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's affinity and selectivity.

The principles of structure-based drug design are often applied in a non-clinical context to develop highly selective ligands for mechanistic studies. The rational design of bioactive molecules involves an iterative process of designing, synthesizing, and testing new compounds based on the three-dimensional structure of the target protein. mdpi.comresearchgate.netmdpi.com

The morpholine scaffold is a valuable component in this process due to its predictable conformational behavior and its ability to be readily functionalized. semanticscholar.org The introduction of a 2-fluorophenyl group onto the morpholine ring provides an additional vector for optimization, allowing for the fine-tuning of steric and electronic properties to achieve desired binding characteristics. The design of novel inhibitors often involves considering the structure-activity relationships (SAR) of a series of related compounds to understand how different substituents influence biological activity. nih.gov

Exploration in Bioconjugation and Probe Development

Bioconjugation is a key technology for the development of advanced chemical probes and diagnostic tools. springernature.comnih.gov This involves the covalent attachment of a small molecule, such as a fluorescent dye or a targeting ligand, to a biomolecule. While there is a vast body of literature on bioconjugation strategies, specific examples involving the direct use of this compound are not well-documented.

However, the morpholine scaffold, in general, can be functionalized to incorporate reactive handles suitable for bioconjugation. For example, a morpholine derivative could be modified to include an amine, carboxyl, or alkyne group, which can then be used in common bioconjugation reactions. cytometry.me The development of fluorescent probes often relies on such conjugation strategies to link a fluorophore to a targeting moiety. ljmu.ac.uk Given its stable and versatile nature, the this compound scaffold represents a potential platform for the future development of novel bioconjugates and probes for various applications in chemical biology. nih.gov

Advanced Analytical Methodologies for Characterization and Process Monitoring

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide fundamental insights into the molecular architecture of 2-(2-Fluorophenyl)morpholine, from atomic connectivity to three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals and confirms the connectivity of the entire molecule. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the fluorophenyl ring and the aliphatic protons of the morpholine (B109124) ring. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), with their multiplicity influenced by coupling to each other and to the fluorine atom. The protons of the morpholine ring are expected in the upfield region (δ 2.5-4.5 ppm), exhibiting complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons. researchgate.netchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are anticipated for the six carbons of the aromatic ring and the four carbons of the morpholine ring. chemicalbook.com The carbon directly bonded to the fluorine atom will appear as a doublet due to ¹JCF coupling, a key diagnostic feature. The other aromatic carbons will also show smaller couplings to fluorine (²JCF, ³JCF). rsc.orgresearchgate.net The chemical shifts of the morpholine carbons confirm the presence of the heterocyclic ring. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and powerful technique for characterization. huji.ac.il It provides a single signal for the fluorine atom on the phenyl ring, and its chemical shift is characteristic of its electronic environment. colorado.eduorganicchemistrydata.org The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds and detecting any potential fluorinated impurities. nih.govnih.gov

2D-NMR: Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete molecular framework. COSY spectra reveal proton-proton coupling networks, connecting adjacent protons within the morpholine and phenyl rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC establishes longer-range (2-3 bond) correlations between protons and carbons. These experiments together provide conclusive evidence for the assigned structure. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | Aromatic H | 7.0 - 7.5 | Multiplets (m) |

| Morpholine CH (adjacent to N) | 2.8 - 3.2 | Multiplets (m) | |

| Morpholine CH (adjacent to O) | 3.6 - 4.0 | Multiplets (m) | |

| Morpholine CH (benzylic) | 4.2 - 4.6 | Doublet of doublets (dd) | |

| Morpholine NH | 1.5 - 2.5 | Broad singlet (br s) | |

| ¹³C NMR | Aromatic C-F | 158 - 162 | Doublet (d), ¹JCF ≈ 245 Hz |

| Aromatic C-C | 124 - 132 | Singlets (s) or Doublets (d) due to C-F coupling | |

| Aromatic C-H | 115 - 130 | Singlets (s) or Doublets (d) due to C-F coupling | |

| Morpholine C (benzylic) | 75 - 80 | Singlet (s) | |

| Morpholine C-O | 67 - 72 | Singlet (s) | |

| Morpholine C-N | 46 - 50 | Singlet (s) | |

| ¹⁹F NMR | Aromatic C-F | -110 to -120 | Multiplet (m) |

Mass Spectrometry (MS, HRMS, LC-MS/MS, GC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns for structural confirmation.

MS and HRMS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound (181.22 g/mol ). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₀H₁₂FNO) by comparing the measured mass to the theoretical exact mass (181.09029 Da). uni.lu

LC-MS/MS and GC-MS: Coupling chromatography with mass spectrometry allows for the separation of the compound from a mixture followed by its detection and identification. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for analyzing the compound in complex matrices. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, sometimes requiring chemical derivatization to improve the volatility and chromatographic behavior of the morpholine moiety. nih.govresearchgate.netjfda-online.com In tandem MS (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, providing definitive identification. Common fragmentation pathways would involve cleavage of the morpholine ring and loss of small neutral molecules.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₁₀H₁₂FNO | HRMS |

| Monoisotopic Mass | 181.09029 Da | HRMS |

| [M+H]⁺ Adduct m/z | 182.09757 | ESI-MS |

| [M+Na]⁺ Adduct m/z | 204.07951 | ESI-MS |

| Key Fragment Ion (Loss of C₄H₈NO) | m/z 95.0393 (C₆H₄F) | MS/MS |

| Key Fragment Ion (Loss of C₆H₄F) | m/z 86.0600 (C₄H₈NO) | MS/MS |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the this compound molecule. nih.gov

IR Spectroscopy: The IR spectrum displays absorption bands corresponding to the characteristic vibrations of specific bonds. Key expected absorptions for this compound include N-H stretching (around 3300-3400 cm⁻¹), aromatic and aliphatic C-H stretching (2850-3100 cm⁻¹), C=C stretching of the aromatic ring (1450-1600 cm⁻¹), C-O-C stretching of the ether linkage in the morpholine ring (1100-1150 cm⁻¹), and a strong C-F stretching band (1200-1250 cm⁻¹). chemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum, aiding in the confirmation of the substituted phenyl group.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1200 - 1250 |

| C-O-C (Ether) | Asymmetric Stretch | 1100 - 1150 |

| C-N | Stretch | 1020 - 1220 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com It would unequivocally confirm the connectivity and stereochemistry of the molecule. Furthermore, it would reveal the preferred conformation of the morpholine ring, which is expected to adopt a chair conformation, and show how the molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the morpholine N-H group. researchgate.net

Advanced Chromatographic Separations

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling its purification, quantification, and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and quantifying the amount of this compound in a sample. helixchrom.comresearchgate.net A reversed-phase HPLC method is typically employed for this type of analysis.

The method involves injecting the sample onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape, is then used to elute the compound. rjptonline.org The fluorophenyl group acts as a chromophore, allowing for sensitive detection using an ultraviolet (UV) detector.

The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

Table 4: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at ~254 nm |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess is a critical aspect of the quality control of chiral compounds like this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and accurately quantifying their relative amounts. heraldopenaccess.usphenomenex.comphenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govnih.govchiralpedia.com

For the closely related compound, 2-(2-fluorophenyl)-3-methylmorpholine (2-FPM), HPLC coupled with mass spectrometry (HPLC-MS) has been successfully employed to separate it from its positional isomers (3-FPM and 4-FPM). ljmu.ac.uk While this study focused on isomeric separation rather than enantiomeric separation, it highlights the applicability of HPLC for analyzing these types of compounds. A typical chiral separation method would involve screening various chiral stationary phases and mobile phase compositions to achieve optimal resolution of the enantiomers of this compound.

Table 1: Representative Chiral HPLC Method Parameters for Phenylmorpholine Analogs

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based, protein-based) |

| Mobile Phase | Normal Phase (e.g., Heptane/Isopropanol with additive) or Reversed Phase (e.g., Acetonitrile/Water with buffer) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/Vis or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table presents generalized conditions based on common practices for chiral separations of similar compounds and would require optimization for this compound.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an indispensable tool for the analysis of volatile organic compounds, including residual solvents and potential byproducts in the synthesis of this compound. The high volatility and thermal stability of many fluorinated organic compounds make them amenable to GC analysis. researchgate.netdiva-portal.orgnih.gov

In the analysis of the analogous compound, 2-fluorophenmetrazine (2-FPM), GC-MS was utilized for its identification and characterization. The electron ionization (EI) mass spectrum of 2-FPM revealed characteristic fragment ions that are crucial for its structural elucidation and differentiation from its isomers. ljmu.ac.uk This demonstrates the utility of GC-MS in providing both chromatographic separation and structural information for fluorinated phenylmorpholine derivatives.

Table 2: GC-MS Parameters for the Analysis of 2-Fluorophenmetrazine (a close analog of this compound)

| Parameter | Condition |

| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature hold, followed by a temperature ramp to a final temperature |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Data adapted from the analysis of 2-fluorophenmetrazine. ljmu.ac.uk Specific parameters would need to be developed and validated for this compound.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and unique selectivity. selvita.comwiley.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier.

Given its success in the enantioseparation of a wide range of pharmaceutical compounds, SFC is a highly promising technique for the challenging separation of the enantiomers of this compound. The use of polysaccharide-based chiral stationary phases in SFC has been particularly effective for resolving a diverse array of chiral molecules. afmps.bechromatographyonline.com A screening approach involving multiple chiral columns and co-solvents is typically employed to identify the optimal conditions for enantiomeric separation.

Table 3: General SFC Screening Parameters for Chiral Separations

| Parameter | Condition |

| Columns | A set of diverse chiral stationary phases (e.g., Chiralpak series) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol, Ethanol, Isopropanol) |

| Additives | Basic (e.g., Diethylamine) or acidic (e.g., Trifluoroacetic acid) modifiers |

| Back Pressure | 100 - 200 bar |

| Temperature | 30 - 50 °C |

| Detection | UV/Vis or Mass Spectrometry (MS) |

This table outlines a general screening strategy that would be applicable for developing a chiral SFC method for this compound.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of morpholine (B109124) derivatives, including 2-(2-Fluorophenyl)morpholine, is a central theme in medicinal chemistry, with a continuous drive towards more efficient and environmentally friendly methods. e3s-conferences.org Current research emphasizes the development of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Key strategies in this area include:

One-Pot Syntheses: These methods, which involve multiple reaction steps in a single vessel, are highly economical and reduce waste, aligning with sustainable chemical practices. e3s-conferences.org

Stereoselective Synthesis: Achieving specific stereoisomers is often critical for biological activity. Research is focused on developing stereoselective methods, frequently employing transition metal catalysis, to produce enantiomerically pure morpholine derivatives. e3s-conferences.orgresearchgate.net

Catalytic Approaches: The use of transition metal catalysts, such as Palladium (Pd), is being explored to facilitate key bond-forming reactions in the synthesis of the morpholine ring structure. e3s-conferences.org For instance, Pd-catalyzed carboamination reactions have been successfully used to construct the morpholine core. e3s-conferences.org

| Synthetic Strategy | Key Advantages | Relevant Research Area |

| One-Pot Synthesis | Economical, Reduced Waste, Time-efficient | Green Chemistry, Process Chemistry |

| Stereoselective Synthesis | Production of specific, biologically active isomers | Asymmetric Catalysis, Medicinal Chemistry |

| Transition Metal Catalysis | High efficiency and selectivity in ring formation | Organometallic Chemistry, Catalyst Development |

In-depth Mechanistic Understanding of Molecular Interactions

A profound understanding of how this compound and its derivatives interact with biological targets at the atomic level is fundamental for rational drug design. Advanced analytical and computational techniques are being employed to elucidate these complex interactions.

Techniques providing mechanistic insights include:

Solid-State NMR Spectroscopy: Techniques like ultrafast magic angle spinning (UF-MAS) NMR can probe intermolecular interactions, such as hydrogen bonding, between a drug molecule and its target or formulation components, providing atomic-resolution structural details. researchgate.net

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a target, helping to identify key binding interactions and inform the design of more potent analogs. acs.orgmdpi.com

By combining these methods, researchers can build a comprehensive picture of the structure-activity relationships (SAR) that govern the biological effects of this compound derivatives. e3s-conferences.org Future work will aim to apply these techniques to a wider range of biological targets, facilitating the design of next-generation molecules with improved selectivity and efficacy.

Predictive Modeling and Computational Screening for Novel Research Applications

The integration of computational tools has revolutionized the process of drug discovery and development, enabling the rapid screening of vast chemical spaces and the prediction of molecular properties. nih.gov High-throughput computational screening (HTCS) is a powerful strategy for identifying promising lead compounds from large virtual libraries, significantly reducing the time and cost associated with traditional experimental screening. nih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of potency for novel, unsynthesized molecules. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity, guiding the design of new compounds that fit this template. acs.orgnih.gov

Machine Learning and AI: Advanced algorithms are increasingly used to analyze complex datasets, identify subtle patterns in molecular data, and build more accurate predictive models for biological activity and other key drug-like properties. nih.gov

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. nih.gov |

| QSAR Models | Predicts biological activity based on chemical structure. nih.gov |

| Pharmacophore Modeling | Identifies key structural features for biological activity. nih.gov |

| Machine Learning / AI | Enhances prediction accuracy and identifies patterns in large datasets. nih.gov |

Integration with High-Throughput Screening for Chemical Library Development

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against a specific biological target. mdpi.com The development of diverse and high-quality chemical libraries is essential for the success of HTS campaigns. mdpi.comnuvisan.com

The process involves:

Library Design and Synthesis: Creating large collections of structurally diverse compounds, such as derivatives of the this compound scaffold.

HTS Assay Development: Designing robust and automated assays to measure the activity of compounds in a high-throughput format. nih.gov

Hit Identification and Optimization: Following the initial screen, "hits" (active compounds) are identified and then chemically modified to improve their potency and drug-like properties, leading to the development of "lead" compounds. mdpi.comnih.gov

The integration of HTS with the synthetic and computational strategies described above creates a powerful discovery engine. Computational screening can prioritize which derivatives of this compound to synthesize for inclusion in screening libraries, while efficient synthetic methods can rapidly produce these prioritized compounds. This synergistic approach streamlines the path from initial concept to the identification of promising new therapeutic candidates. mdpi.com

常见问题

Basic: What are the common synthetic routes for 2-(2-Fluorophenyl)morpholine?

Answer:

A typical synthetic pathway involves coupling a fluorophenyl boronic acid derivative with a morpholine precursor. For example:

- Step 1: Preparation of a fluorophenyl boronic ester (e.g., 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane) via borylation of 2-fluorobromobenzene .

- Step 2: Suzuki-Miyaura cross-coupling with a morpholine-containing electrophile (e.g., 4-chloromorpholine) using a palladium catalyst .

- Step 3: Purification via column chromatography or recrystallization.

Key Considerations:

- Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent (e.g., THF/water mixture) to improve yield.

- Monitor reaction progress using TLC or HPLC.

Basic: How is the structural characterization of this compound performed?

Answer:

Combined spectroscopic and crystallographic methods are used:

-

NMR: ¹H/¹³C NMR to confirm proton environments and connectivity (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) .

-

X-ray Diffraction (XRD): Single-crystal analysis reveals bond lengths, angles, and packing. Example parameters from a related fluorophenyl compound:

Parameter Value Space group P21/c a, b, c (Å) 22.370, 6.884, 15.799 β (°) 106.06 V (ų) 2337.87

Advanced: What computational approaches are used to study electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, B3LYP/6-311+G(d,p) basis sets model fluorine’s electron-withdrawing effects .

- Conformer Analysis: Tools like Avogadro and Gaussian optimize geometries and assess stability of rotamers .

- Nonlinear Optical (NLO) Properties: Hyperpolarizability calculations to evaluate potential applications in materials science .

Software Workflow:

| Step | Tool/Method | Purpose |

|---|---|---|

| 1 | Avogadro | Initial geometry optimization |

| 2 | Gaussian 09 | DFT calculations (B3LYP) |

| 3 | Multiwfn | Electron density analysis |

Advanced: How are contradictions in spectroscopic data resolved during synthesis?

Answer:

- Cross-Validation: Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., simulated ¹³C NMR shifts via DFT) .

- Crystallographic Validation: Resolve ambiguities in stereochemistry using XRD data .

- Impurity Profiling: Use HPLC-MS to identify side products (e.g., unreacted boronic ester or demethylated byproducts) .

Example: Discrepancies in aromatic proton coupling constants may arise from conformational flexibility; variable-temperature NMR or NOESY experiments clarify dynamics .

Basic: What are key stability considerations for this compound?

Answer:

- Storage: Keep in inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

- Light Sensitivity: Use amber vials if photodegradation is observed (validate via UV stability studies).

- pH Stability: Test solubility and degradation in aqueous buffers (pH 3–9) using LC-MS monitoring .

Advanced: How does the fluorine substituent influence biological/chemical activity?

Answer:

- Electron Effects: Fluorine’s electronegativity increases electron-deficient character, enhancing binding to biological targets (e.g., enzymes) .

- Lipophilicity: LogP calculations show fluorophenyl groups improve membrane permeability vs. non-fluorinated analogs .

- Metabolic Stability: Fluorine resists oxidative metabolism, prolonging half-life in vivo (validate via microsomal assays) .

Basic: What impurities are common in synthesis, and how are they identified?

Answer:

-

Common Impurities:

- Unreacted boronic ester (detected via HPLC retention time ~8.2 min).

- Dehalogenated byproducts (e.g., morpholine without fluorophenyl group).

-

Analytical Methods:

Technique Purpose HPLC-UV Quantify impurities (>0.1% threshold) GC-MS Volatile byproduct identification

Advanced: How are reaction conditions optimized for yield improvement?

Answer:

- Catalyst Screening: Test Pd(OAc)₂, PdCl₂(dppf), or NiCl₂ for cost-effectiveness and efficiency .

- Solvent Optimization: Compare polar aprotic (DMF, DMSO) vs. ethers (THF) for solubility and reactivity.

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 120°C reduces time from 24h to 2h) .

Example: A 15% yield increase was achieved by replacing TBAB with cesium carbonate as a base in Suzuki coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。